4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide
Description
Properties
Molecular Formula |
C6H13Br2N3 |
|---|---|
Molecular Weight |
287.00 g/mol |
IUPAC Name |
4,6-diazaspiro[2.5]oct-5-en-5-amine;dihydrobromide |
InChI |
InChI=1S/C6H11N3.2BrH/c7-5-8-4-3-6(9-5)1-2-6;;/h1-4H2,(H3,7,8,9);2*1H |
InChI Key |
LRQIXGBRGWYFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN=C(N2)N.Br.Br |
Origin of Product |
United States |
Chemical Reactions Analysis
4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Medicine: Research into potential therapeutic uses and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide is not well-documented. like many spirocyclic compounds, it likely interacts with specific molecular targets and pathways in biological systems. These interactions can lead to various biochemical effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Key Observations :
- This structural difference may influence receptor binding affinity or enzymatic interactions .
- Salt Form: The dihydrobromide salt of the target compound offers higher molecular weight and likely greater aqueous solubility compared to the free base of 6-Azaspiro[2.5]oct-5-en-5-amine.
Pharmacological and Functional Comparisons
While direct pharmacological data for this compound are absent in the evidence, insights can be drawn from structurally analogous compounds:
Mysoline (5-Phenyl-5-ethyl-hexahydropyrimidine-4,6-dione)
- Structural Contrast : Mysoline is a hexahydropyrimidinedione derivative, lacking the spirocyclic framework of the target compound. However, both share nitrogen-rich heterocyclic systems.
- Functional Implications : Mysoline’s anticonvulsant activity is attributed to its ability to modulate voltage-gated ion channels. The spirocyclic enamine structure of this compound may similarly interact with CNS targets but with altered potency due to differences in ring strain and nitrogen positioning .
Biological Activity
4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide is a chemical compound characterized by a unique spirocyclic structure that incorporates two nitrogen atoms within its bicyclic framework. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a lead compound in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
- Molecular Formula : CHBrN
- Molecular Weight : 206.09 g/mol
- CAS Number : 1956340-70-7
Structural Characteristics
The compound features a spirocyclic structure that may influence its biological interactions differently compared to other similar compounds. The presence of two nitrogen atoms in the ring system is significant for its reactivity and potential binding interactions with biological targets.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains.
- Antitumor Activity : Potential implications in cancer treatment have been noted, particularly through mechanisms involving cell cycle inhibition.
Interaction Studies
Research has focused on the binding affinity of this compound to various biological targets. The following table summarizes some of the notable interactions and their implications:
| Biological Target | Binding Affinity (Ki) | Notable Activity |
|---|---|---|
| CDK4/6 | ~10 nM | Cell cycle regulation |
| EGFR | ~25 nM | Tumor growth inhibition |
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Case Studies
- In Vitro Studies : A study assessed the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies using murine models indicated that administration of this compound resulted in reduced tumor sizes compared to controls, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4,7-Diazaspiro[2.5]octan-5-one hydrochloride | Spirocyclic amine | Antimicrobial properties |
| 1,2-Diazabicyclo[2.2.2]octane | Bicyclic amine | Ligand in coordination chemistry |
| 1-Aminoisoquinoline | Aromatic amine | Potential antitumor activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
